molecular formula C8H7Br2N B13073633 4,7-dibromo-2,3-dihydro-1H-indole

4,7-dibromo-2,3-dihydro-1H-indole

Cat. No.: B13073633
M. Wt: 276.96 g/mol
InChI Key: ICHLJGWKDCWXOF-UHFFFAOYSA-N
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Description

4,7-Dibromo-2,3-dihydro-1H-indole is a brominated derivative of the 2,3-dihydro-1H-indole scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate, or "molecular building block," for researchers designing and constructing novel complex molecules. The presence of bromine atoms at the 4 and 7 positions makes it particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are essential for creating carbon-carbon and carbon-heteroatom bonds to diversify molecular structures . The indole core is a privileged structure in pharmaceuticals, known to confer a wide range of biological activities . Scientific literature indicates that indole derivatives, including various brominated and dihydroindole analogs, are extensively investigated for their potent biological activities . Researchers have explored such compounds for their potential in developing novel therapeutics, particularly in the field of oncology. For instance, certain indole-based macrocyclic derivatives have been designed as potent MCL-1 inhibitors, which can reactivate the process of apoptosis in cancer cells and are being studied as promising antineoplastic agents . The structural features of this compound make it a key precursor for synthesizing complex molecules aimed at these and other biological targets. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

4,7-dibromo-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2

InChI Key

ICHLJGWKDCWXOF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-2,3-dihydro-1H-indole typically involves the bromination of 2,3-dihydro-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction parameters are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives.

    Oxidation Reactions: Major products are indole-2,3-dione derivatives.

    Reduction Reactions: Products include reduced indole derivatives.

Scientific Research Applications

4,7-dibromo-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-dibromo-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Indoline (2,3-Dihydro-1H-indole)

  • Molecular Formula : C₈H₉N
  • Molecular Weight : 119.17 g/mol
  • Properties : A liquid with a boiling point of 220–221°C and solubility of 5 g/L in water. It lacks bromine substituents, resulting in lower molecular weight and polarity compared to 4,7-dibromo-2,3-dihydro-1H-indole .
  • Key Differences : The absence of bromine reduces steric hindrance and electron-withdrawing effects, making indoline more reactive in electrophilic substitutions.

4,6-Dibromoindolenine (CSD refcode KOFRII)

  • Molecular Formula : C₉H₇Br₂N
  • Molecular Weight : 297.97 g/mol
  • Properties : Crystallographic studies reveal a fully aromatic indole ring with bromine at positions 4 and 6. The saturated 2,3-bond in this compound introduces conformational rigidity, altering packing motifs in the solid state .

Brominated Indole Derivatives

5,7-Dibromo-1H-indole-2,3-dione 3-Semicarbazone

  • Molecular Formula : C₉H₆Br₂N₃O₂
  • Molecular Weight : 356.97 g/mol
  • Properties : Contains a dione and semicarbazone group, increasing hydrogen-bonding capacity. The 5,7-dibromo substitution pattern differs from 4,7-dibromo, leading to distinct electronic effects and reactivity .

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole

  • Molecular Formula : C₂₂H₁₈N₂O₅S
  • Molecular Weight : 434.45 g/mol
  • Properties : The sulfonyl and nitro groups dominate intermolecular interactions (e.g., C–H⋯O bonds), while bromine in this compound may participate in halogen bonding .

Halogenated Isoindole Derivatives

4,6-Difluoro-2,3-dihydro-1H-isoindole

  • Molecular Formula : C₈H₇F₂N
  • Molecular Weight : 155.14 g/mol
  • Properties : Fluorine’s electronegativity and smaller size reduce steric bulk compared to bromine. This compound’s isoindole backbone also differs in ring fusion geometry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₈H₇Br₂N 277.96 (calculated) Br (4,7), saturated 2,3-bond Likely high melting point, limited water solubility, halogen bonding potential
Indoline C₈H₉N 119.17 None Liquid, bp 220°C, soluble in organic solvents
4,6-Dibromoindolenine (KOFRII) C₉H₇Br₂N 297.97 Br (4,6), aromatic Crystalline, planar structure with Br⋯Br contacts
5,7-Dibromo-1H-indole-2,3-dione C₉H₆Br₂N₃O₂ 356.97 Br (5,7), dione, semicarbazone Solid, hydrogen-bonding networks
4,6-Difluoro-2,3-dihydro-1H-isoindole C₈H₇F₂N 155.14 F (4,6), isoindole backbone Lower steric bulk, higher electronegativity

Spectroscopic and Crystallographic Insights

  • NMR : reports δ ~47 ppm for CH₂ in dihydroindole derivatives, while brominated aromatic carbons resonate at δ 109–136 ppm .
  • Crystallography : Compounds like KOFRII () exhibit Br⋯Br interactions, whereas sulfonyl derivatives () form hydrogen-bonded motifs. This compound may adopt similar packing patterns .

Biological Activity

4,7-Dibromo-2,3-dihydro-1H-indole is a brominated derivative of indole that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the indole ring, which enhances its chemical reactivity and biological properties. This article reviews the biological activity of this compound, highlighting its interactions with biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H8Br2N
  • Molecular Weight : Approximately 304.92 g/mol

The introduction of bromine atoms significantly influences the compound's reactivity and binding affinity to various biological targets. The compound serves as an intermediate in organic synthesis and has potential applications in drug discovery.

Research indicates that this compound interacts with specific biological pathways and receptors. The presence of bromine enhances its affinity for certain molecular targets, which can lead to significant biological effects. Notably:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with various diseases.
  • Receptor Binding : It exhibits binding affinity to receptors involved in neurotransmission and other physiological processes.

Case Studies

  • Antiviral Activity : A study evaluated the efficacy of indole derivatives, including this compound, against Hepatitis C Virus (HCV). The results demonstrated that derivatives with acyl groups exhibited enhanced inhibitory activity (EC50 = 510 nM) without significant cytotoxicity (CC50 > 50 µM) .
  • Neuroprotective Properties : Research on 2,3-dihydroindole derivatives indicated their potential as neuroprotective agents. These compounds were synthesized through selective reduction methods and evaluated for their antioxidant properties .
  • Structural Comparison : A comparative analysis highlighted the unique structural features of this compound relative to other similar compounds. This comparison underscores its distinct chemical properties due to the specific placement of bromine substituents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : The indole precursor undergoes bromination at specific positions.
  • Reduction : Further modifications may involve reduction reactions to achieve desired functional groups.

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-Bromo-1H-indole-2,3-dioneContains one bromine atomExhibits different reactivity patterns
5,7-Dibromoindoline-2,3-dioneBromination at different positionsDistinct chemical properties due to substitution
6-Bromoindoline-2,3-dioneBromination at the 6 positionVaries in biological activity compared to others

The unique placement of bromine atoms in this compound enhances its binding affinity and reactivity compared to these structurally similar compounds.

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